REACTION_CXSMILES
|
[NH2:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)C(O)=O)(=[O:4])=[O:3].[ClH:14].CN(C)[CH2:17][CH2:18][CH2:19][N:20]=C=NCC.O[N:27]1[C:31]2[CH:32]=[CH:33][CH:34]=[CH:35][C:30]=2N=N1.Cl.CNOC.S([O-])(O)(=O)=O.[K+]>C(OCC)(=O)C.C(N(CC)CC)C.CN(C)C=O>[NH2:27][C:31]1[CH:32]=[CH:33][C:34]([C:19](=[N:20][OH:3])[CH2:18][CH3:17])=[CH:35][CH:30]=1.[ClH:14].[NH2:1][S:2]([C:5]1[CH:13]=[C:12]([CH:19]([NH2:20])[CH2:18][CH3:17])[CH:11]=[CH:7][CH:6]=1)(=[O:4])=[O:3] |f:1.2,4.5,6.7,12.13|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
53 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer was successively washed with distilled water, saturated sodium hydrogencarbonate aqueous solution, and saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/2)
|
Type
|
ADDITION
|
Details
|
To the obtained N-methoxy-N-methyl-3-aminosulfonylbenzamide (1.8 g), tetrahydrofuran (36 ml) and ethyl magnesium bromide (0.89M tetrahydrofuran solution, 41 ml) were added under ice cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
saturated ammonium chloride aqueous solution and ethyl acetate were added to reaction solution
|
Type
|
CUSTOM
|
Details
|
the mixture was separated
|
Type
|
WASH
|
Details
|
organic layer was successively washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1)
|
Type
|
ADDITION
|
Details
|
To the obtained 3-propionylbenzenesulfonamide (0.97 g), ethanol (2.5 ml), sodium acetate (0.56 g), and hydroxylamine hydrochloride (0.35 g) were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 90° C. for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
Ethyl acetate and water were added to the reaction solution
|
Type
|
CUSTOM
|
Details
|
the mixture was separated
|
Type
|
WASH
|
Details
|
the organic layer was successively washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C(CC)=NO
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NS(=O)(=O)C=1C=C(C=CC1)C(CC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)C(O)=O)(=[O:4])=[O:3].[ClH:14].CN(C)[CH2:17][CH2:18][CH2:19][N:20]=C=NCC.O[N:27]1[C:31]2[CH:32]=[CH:33][CH:34]=[CH:35][C:30]=2N=N1.Cl.CNOC.S([O-])(O)(=O)=O.[K+]>C(OCC)(=O)C.C(N(CC)CC)C.CN(C)C=O>[NH2:27][C:31]1[CH:32]=[CH:33][C:34]([C:19](=[N:20][OH:3])[CH2:18][CH3:17])=[CH:35][CH:30]=1.[ClH:14].[NH2:1][S:2]([C:5]1[CH:13]=[C:12]([CH:19]([NH2:20])[CH2:18][CH3:17])[CH:11]=[CH:7][CH:6]=1)(=[O:4])=[O:3] |f:1.2,4.5,6.7,12.13|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
NS(=O)(=O)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
53 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layer was successively washed with distilled water, saturated sodium hydrogencarbonate aqueous solution, and saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/2)
|
Type
|
ADDITION
|
Details
|
To the obtained N-methoxy-N-methyl-3-aminosulfonylbenzamide (1.8 g), tetrahydrofuran (36 ml) and ethyl magnesium bromide (0.89M tetrahydrofuran solution, 41 ml) were added under ice cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
saturated ammonium chloride aqueous solution and ethyl acetate were added to reaction solution
|
Type
|
CUSTOM
|
Details
|
the mixture was separated
|
Type
|
WASH
|
Details
|
organic layer was successively washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1)
|
Type
|
ADDITION
|
Details
|
To the obtained 3-propionylbenzenesulfonamide (0.97 g), ethanol (2.5 ml), sodium acetate (0.56 g), and hydroxylamine hydrochloride (0.35 g) were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 90° C. for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
Ethyl acetate and water were added to the reaction solution
|
Type
|
CUSTOM
|
Details
|
the mixture was separated
|
Type
|
WASH
|
Details
|
the organic layer was successively washed with saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over with anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C(CC)=NO
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.NS(=O)(=O)C=1C=C(C=CC1)C(CC)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |